3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide
Description
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide is a fluorinated organic compound with potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms in the molecule often imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it a compound of interest for researchers.
Properties
IUPAC Name |
3,3-difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c1-9-2-4-10(5-3-9)8-16-12(17)11-6-13(14,15)7-11/h2-5,11H,6-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOZNVCWGPGWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and alkenes.
Introduction of Fluorine Atoms: The difluoromethylation process can be achieved using difluorocarbene reagents, which react with the cyclobutane ring to introduce the fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Material Science: Its fluorinated structure can be utilized in developing advanced materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving fluorinated molecules.
Industrial Applications: Potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic environment of the molecule .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-N-[(4-chlorophenyl)methyl]cyclobutane-1-carboxamide
- 3,3-Difluoro-N-[(4-methoxyphenyl)methyl]cyclobutane-1-carboxamide
- 3,3-Difluoro-N-[(4-nitrophenyl)methyl]cyclobutane-1-carboxamide
Uniqueness
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity and potentially improve membrane permeability, making it distinct from its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
